molecular formula C7H11NO2 B8512661 5-Hydroxy-2-aza-bicyclo[2.2.2]octan-3-one

5-Hydroxy-2-aza-bicyclo[2.2.2]octan-3-one

Cat. No. B8512661
M. Wt: 141.17 g/mol
InChI Key: JIYWBCGWFWAIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07081531B2

Procedure details

Reaction of compound (3) with mesitylene at elevated temperature (e.g., 165° C.) followed by cooling to rt yields 5-hydroxy-2-aza-bicyclo[2.2.2]octan-3-one (4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:10][CH2:9][CH:8]([NH2:11])[CH2:7][CH:6]1[OH:12])=O.C1(C)C=C(C)C=C(C)C=1>>[OH:12][CH:6]1[CH2:7][CH:8]2[CH2:9][CH2:10][CH:5]1[C:3](=[O:2])[NH:11]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1C(CC(CC1)N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1C2C(NC(C1)CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.